2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine
Overview
Description
2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrimidine and pyrazole rings in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Cyclopropyl group introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Pyrimidine ring formation: The pyrimidine ring can be synthesized by reacting appropriate amidines or guanidines with β-dicarbonyl compounds.
Chlorination: The final step involves the chlorination of the pyrimidine ring, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Oxidation products: Oxidation can lead to the formation of pyrimidine N-oxides or other oxidized derivatives.
Reduction products: Reduction can yield partially or fully reduced pyrimidine derivatives.
Scientific Research Applications
2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biological studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Materials science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-thieno[3,2-d]pyrimidin-4-amine: This compound has a thieno ring instead of a pyrimidine ring, which may alter its chemical properties and biological activity.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in the substituents attached to the rings.
Uniqueness
2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine is unique due to the combination of the cyclopropyl group and the pyrazole-pyrimidine scaffold. This unique structure contributes to its distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5/c11-10-12-4-3-8(14-10)13-9-5-7(15-16-9)6-1-2-6/h3-6H,1-2H2,(H2,12,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLCOMIHIRXKRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)NC3=NC(=NC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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